molecular formula C11H12O4 B104983 Benzyl methyl malonate CAS No. 52267-39-7

Benzyl methyl malonate

Cat. No. B104983
CAS RN: 52267-39-7
M. Wt: 208.21 g/mol
InChI Key: IAUZDBFOEWAQFE-UHFFFAOYSA-N
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Description

Benzyl methyl malonate is a chemical compound that is often used as an intermediate in organic synthesis. It is a derivative of malonic acid where one of the hydrogens has been replaced by a benzyl group and another by a methyl group. This compound is of interest due to its reactivity, particularly in the formation of carbon-carbon bonds, which is a fundamental transformation in synthetic chemistry.

Synthesis Analysis

Several methods have been developed for the synthesis of benzyl methyl malonate and its derivatives. For instance, the reaction of α-monosubstituted tert-butyl methyl malonate with benzoyl peroxide under phase-transfer catalysis conditions affords α,α-disubstituted products with high enantioselectivity, showcasing the utility of this methodology in synthesizing complex molecules such as mineralocorticoid receptor antagonists . Additionally, solvent-free alkylation of dimethyl malonate using benzyl alcohols catalyzed by an FeCl3/SiO2 mixture under microwave irradiation has been reported to produce benzylic derivatives of dimethyl malonate in high yields .

Molecular Structure Analysis

The molecular structure of benzyl methyl malonate derivatives can be elucidated using various spectroscopic techniques. For example, the structure of diethyl 2-(4-methylbenzylidene)malonate was determined by NMR, mass spectroscopy, and X-ray diffraction studies, revealing that it crystallizes in the monoclinic crystal system . Similarly, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was characterized by elemental analysis, IR, NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction .

Chemical Reactions Analysis

Benzyl methyl malonate and its derivatives participate in various chemical reactions. For instance, the tandem reaction of 2-(2-(alkynyl)benzylidene)malonate with indole or imidazole derivatives leads to the formation of complex heterocyclic compounds . The nickel-catalyzed benzylic substitution of benzyl esters with malonates as a soft carbon nucleophile is another example of the reactivity of benzyl methyl malonate derivatives, providing a range of alkylation products .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl methyl malonate derivatives are influenced by their molecular structure. For example, the introduction of methylthionation on benzo[1,2-b:4,5-b']dithiophene (BDT) derivatives can control packing structures and molecular orientation, which is crucial for the performance of organic semiconductors . The compound's reactivity descriptors, thermodynamic properties, and non-linear optical (NLO) properties can be studied using quantum chemical methods, as demonstrated for (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate .

Scientific Research Applications

1. Solvent-Free Alkylation

Benzyl methyl malonate, through its derivative dimethyl malonate, can be alkylated using benzylic alcohols in the presence of ferric chloride/silica gel mixture under microwave irradiation. This process achieves high yields in solvent-free conditions (Shushizadeh & Kiany, 2009).

2. Catalytic Reactions in Organic Synthesis

Palladium-catalyzed benzylic substitutions of benzylic esters with dimethyl malonates are facilitated using a palladium complex. This method is applicable to a wide range of benzylations of benzylic esters with malonates, demonstrating its versatility in organic synthesis (Kuwano, Kondo, & Matsuyama, 2003).

3. Optimization in Pharmaceutical Chemistry

In pharmaceutical chemistry, benzyl methyl malonate derivatives are used for optimizing ATP competitive inhibitors of Insulin-like Growth Factor 1 Kinase (IGF-IR), focusing on reducing Cyp3A4 inhibition and improving oral exposure (Zimmermann et al., 2008).

4. Development of Antidiabetic and Antioxidant Agents

Benzyl methyl malonate derivatives are synthesized and evaluated for antidiabetic and antioxidant activities. These compounds show promising results in inhibitory potential and antioxidant potency, making them significant in the development of new treatments (Singh et al., 2020).

5. Applications in Ion-Selective Electrodes

In analytical chemistry, benzyl methyl malonate derivatives enhance the sodium ion selectivity of bis(12-crown-4) derivatives. This enhancement is particularly significant in applications involving ion-selective electrodes (Kimura et al., 1996).

6. Stereospecific Synthesis

Benzyl methyl malonate is used in the stereospecific synthesis of chiral compounds. The process involves a solvent-dependent enantioselective cyclization, demonstrating its importance in the creation of enantiomerically pure pharmaceuticals (Hrast, Mrcina, & Kikelj, 1999).

7. Enzymatic Synthesis in Organic Solvents

Enzymatic reactions involving benzyl methyl malonate in organic solvents have been explored for the formation of chiral monosubstituted malonates. This method is important for creating enantiomerically pure compounds, beneficial in pharmaceutical synthesis (Shapira & Gutman, 1994).

Safety And Hazards

Benzyl methyl malonate should not be used in food, drug, pesticide, or biocidal product use . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this chemical . In case of accidental release, it should be swept up and shoveled into suitable containers for disposal .

properties

IUPAC Name

3-O-benzyl 1-O-methyl propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-10(12)7-11(13)15-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUZDBFOEWAQFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341299
Record name Benzyl methyl malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl methyl malonate

CAS RN

52267-39-7
Record name Benzyl methyl malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
M Shapira, AL Gutman - Tetrahedron: Asymmetry, 1994 - Elsevier
… diester undergoes further benzylation more rapidly than its (+)-stereoisomer and is removed from solution, raising the enantiomeric excess of the desired (+)-benzyl methyl malonate at …
Number of citations: 24 www.sciencedirect.com
AL Silva, A Covarrubias-Zuniga… - Organic Preparations …, 2000 - Taylor & Francis
The classical malonic ester synthesis is a widely used method to prepare homologous carboxylic acids andor esters from alkyl halides, but in some cases has the disadvantage of the …
Number of citations: 2 www.tandfonline.com
MS SZ - Indian Journal of Chemistry-Section A (IJCA), 2020 - op.niscpr.res.in
Solid acids such as ceria, zirconia, ceria-zirconia, sulphated-ceria and sulphated-ceria-zirconia (SCZ) have been prepared by impregnation method and characterized by NH 3-TPD for …
Number of citations: 3 op.niscpr.res.in
TT Raj, MR Eftink - Synthetic communications, 1996 - Taylor & Francis
… Benzvl methyl diazomalonate (IIIk A mixture of tosyl azide (13.2 g, 67 mmol), triethylamine (7.1 g, 70 mmol), benzyl methyl malonate (14.5 g, 70 mmol) and benzene (60 mL) was stirred …
Number of citations: 4 www.tandfonline.com
N Li, ZP Zhu - Advanced Materials Research, 2011 - Trans Tech Publ
Using maleic anhydride, benzyl alcohol and methanol as raw materials, a new preservative benzyl methyl fumarate containing α, β-unsaturated carbonyl structure was prepared. Based …
Number of citations: 4 www.scientific.net
M Costa, FS Dias, GP Chiusoli, GL Gazzola - Journal of organometallic …, 1995 - Elsevier
… Dimethyl 4-methoxycarbonylcyclopenta-l,3-diene-l,2-diacetate has been prepared from benzyl methyl malonate by reaction with 2-propynyl bromide, followed by palladium-catalyzed …
Number of citations: 2 www.sciencedirect.com
F Tratar, G Marc, M Sollner, D Kikelj - 2001 - arkat-usa.org
… Sodium hydride (0.24 g, 10 mmol) was added gradually to a stirred solution of benzyl methyl malonate (2.08g, 10.0mmol) or benzyl methyl 2-methylmalonate (2.22g, 10.0mmol) in dry 1,…
Number of citations: 2 www.arkat-usa.org
N Yoshida, K Awano, T Kobayashi, K Fujimori - Synthesis, 2004 - thieme-connect.com
… For the extension of the carbon chain, we employed benzyl methyl malonate to suppress the … [8] Thus, the S N 2 type substitution of 4 with benzyl methyl malonate and sodium hydride in …
Number of citations: 6 www.thieme-connect.com
FF Owings, M Fox, CJ Kowalski… - The Journal of Organic …, 1991 - ACS Publications
… With good stirring 305 g (1.5 mol) of neat benzyl methyl malonate was added via droppingaddition funnel over 1 h so as to control the hydrogen evolution. The mixture was stirred at …
Number of citations: 39 pubs.acs.org
JMD Fortunak, J Kitteringham, AR Mastrocola… - Tetrahedron letters, 1996 - Elsevier
… Benzyl methyl malonate (Scheme 1) was condensed with glyoxal-l,l-dimethyl acetal4, 5 (piperidine/toluene, azeotropic removal of water) in 82% yield. The methylene(malonate) 3 was …
Number of citations: 41 www.sciencedirect.com

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